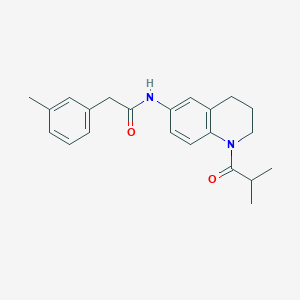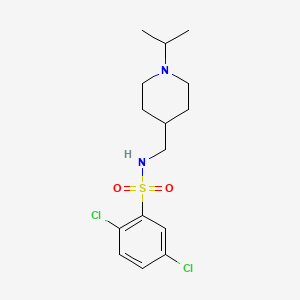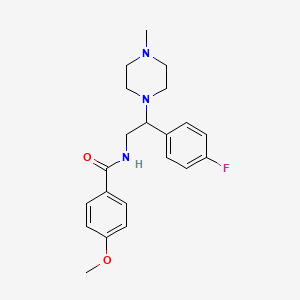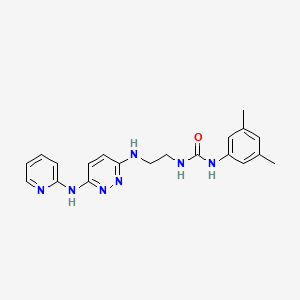![molecular formula C14H17N3O3S3 B2473416 1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1219426-76-2](/img/structure/B2473416.png)
1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3S3 and its molecular weight is 371.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial and COVID-19 Applications
- Antimalarial Activity : Some derivatives of N-(phenylsulfonyl)acetamide, closely related to 1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide, have shown promising antimalarial activity. Theoretical calculations and molecular docking studies indicated potential efficacy against Plasmepsin-1 and Plasmepsin-2, key proteins in the malaria pathogen (Fahim & Ismael, 2021).
- COVID-19 Drug Potential : These compounds were also explored for potential activity against SARS-CoV-2, showing affinity in molecular docking studies against main protease and Spike Glycoprotein of the virus (Fahim & Ismael, 2021).
Antimicrobial Activities
- Antimicrobial Research : A study synthesized a derivative similar to this compound and tested its antimicrobial activities. However, the compound showed no activities against tested organisms, indicating a need for further structural modifications for antimicrobial efficacy (Ovonramwen, Owolabi, & Falodun, 2021).
Chemical Synthesis and Modifications
- Chemical Synthesis : Studies have focused on the synthesis of various derivatives and analogs of this compound. For instance, compounds like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, sharing a similar sulfonamide structure, were synthesized, demonstrating the chemical versatility of this class of compounds (Krauze et al., 2007).
- Green Metric Evaluation : An examination of the synthesis process of related compounds, focusing on environmentally friendly methods and efficiency, has been conducted. This is vital in optimizing the synthesis route for such compounds (Gilbile, Bhavani, & Vyas, 2017).
Analgesic and Anti-inflammatory Potential
- Analgesic and Anti-inflammatory Properties : Research has explored derivatives with benzothiazine and pyridine fragments, indicating potential analgesic and anti-inflammatory activities. This suggests possible therapeutic applications of such compounds (Ukrainets et al., 2019).
Electrophysiological Activity
- Cardiac Electrophysiological Activity : Studies have explored the electrophysiological activity of related compounds, particularly as class III agents, indicating potential application in cardiac arrhythmias (Morgan et al., 1990).
Synthesis of Novel Derivatives
- Novel Derivative Synthesis : Research has been conducted on the synthesis of novel thiazolo and pyrimidine derivatives, highlighting the compound's potential as a versatile precursor in the synthesis of various biologically active heterocycles (Chattopadhyay et al., 2010).
Potential in Cancer Research
- Anticancer Agents : Derivatives of this compound have been synthesized and evaluated as potential anticancer agents, emphasizing the compound's role in developing new cancer therapies (Farah et al., 2011).
Propriétés
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S3/c1-21-10-6-3-7-11-12(10)15-14(22-11)16-13(18)9-5-4-8-17(9)23(2,19)20/h3,6-7,9H,4-5,8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXLKZZIRZGZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2473334.png)

![3-(4-ethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2473337.png)
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2473339.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2473342.png)

![methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2473344.png)


![5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2473351.png)


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)